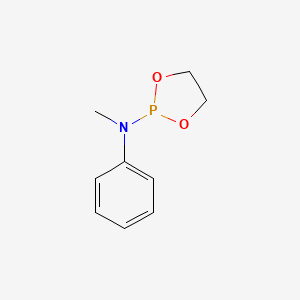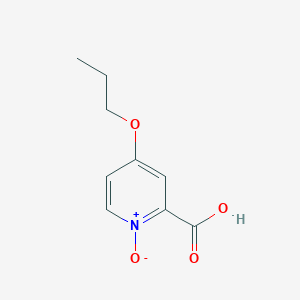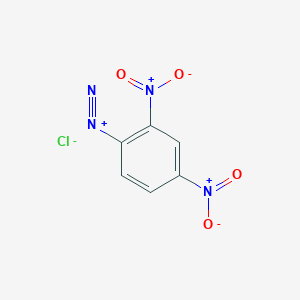
2,4-Dinitrobenzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrobenzene-1-diazonium chloride is an aromatic diazonium compound characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring and a diazonium group at the 1 position. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dinitrobenzene-1-diazonium chloride is typically synthesized from 2,4-dinitroaniline. The process involves the diazotization of 2,4-dinitroaniline using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium compound, which can decompose at higher temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrobenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Coupling Reactions: It reacts with phenols, amines, and other aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Coupling Reactions: These reactions often occur in aqueous or mildly acidic conditions, with the elimination of a molecule of hydrochloric acid.
Major Products Formed
Azo Dyes: Formed by coupling reactions with phenols and amines.
Substituted Aromatic Compounds: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrobenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in the labeling of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in biochemical assays.
Industry: Utilized in the manufacture of dyes, pigments, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrobenzene-1-diazonium chloride primarily involves its reactivity as a diazonium compound:
Nucleophilic Aromatic Substitution: The diazonium group is replaced by a nucleophile, forming a new aromatic compound.
Coupling Reactions: The diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,4-dinitrobenzene: Similar in structure but contains a chlorine atom instead of a diazonium group.
2,4-Dinitroaniline: Precursor to 2,4-dinitrobenzene-1-diazonium chloride, containing an amino group instead of a diazonium group.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various aromatic compounds through substitution and coupling reactions. Its diazonium group makes it a valuable intermediate in organic synthesis, particularly in the production of azo dyes.
Eigenschaften
CAS-Nummer |
77232-70-3 |
|---|---|
Molekularformel |
C6H3ClN4O4 |
Molekulargewicht |
230.56 g/mol |
IUPAC-Name |
2,4-dinitrobenzenediazonium;chloride |
InChI |
InChI=1S/C6H3N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3H;1H/q+1;/p-1 |
InChI-Schlüssel |
WDUWMMQCLJVHMV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


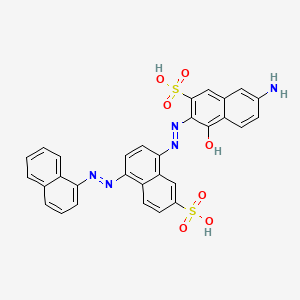
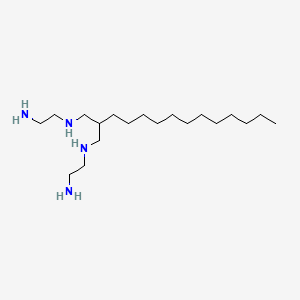
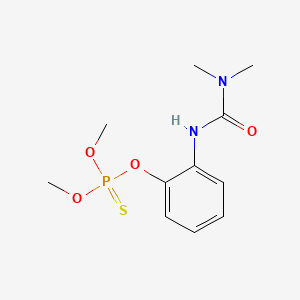
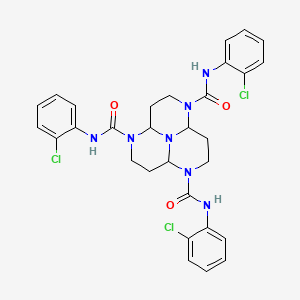
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)


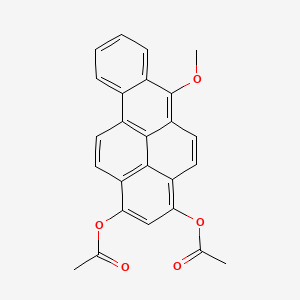
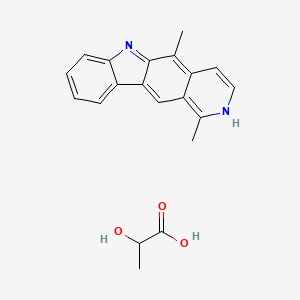
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
